



Application of Confidential-2 in Organoid Culture

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Compound of Interest		
Compound Name:	Confidential-2	
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Application Notes and Protocols

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Introduction

Confidential-2 is a highly selective and potent small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] By inhibiting both GSK-3α and GSK-3β isoforms, **Confidential-2** functions as a robust activator of the canonical Wnt/β-catenin signaling pathway.[2][3] This pathway is fundamental in embryonic development and adult tissue homeostasis, playing a critical role in the self-renewal and proliferation of stem cells.[4] In the context of organoid culture, activation of Wnt signaling by **Confidential-2** is crucial for the initiation, expansion, and maintenance of various organoid types derived from pluripotent stem cells (PSCs) or adult stem cells (ASCs).[4][5][6] These application notes provide a comprehensive overview of the use of **Confidential-2** in organoid culture, including its mechanism of action, quantitative effects on different organoid models, and detailed protocols for its application.

Mechanism of Action: Wnt/β-catenin Pathway Activation

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] **Confidential-2** inhibits GSK-3, preventing the phosphorylation of β -catenin.[2]



This leads to the accumulation of stabilized β -catenin in the cytoplasm, which then translocates to the nucleus.[2][3] In the nucleus, β -catenin associates with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which promote cell proliferation and stemness.[2]

Caption: Wnt/ β -catenin signaling pathway modulation by **Confidential-2**.

Data Presentation: Effects of Confidential-2 on Organoids

The effects of **Confidential-2** are dose-dependent and vary across different organoid types. Below is a summary of its quantitative effects on cerebral, intestinal, and liver organoids.

Table 1: Effect of Confidential-2 on Cerebral Organoid Development[5][7]

Parameter	Control (DMSO)	1 μM Confidential-2	10 μM Confidential- 2
Organoid Size (Day 35, arbitrary units)	5.86 ± 0.72	9.47 ± 0.88	3.29 ± 0.31
Apoptosis (Cleaved Caspase-3 area)	Normalized to 1	0.80 ± 0.11	0.33 ± 0.05
Proliferation (Ki67 positive area)	Normalized to 1	No significant change	Decreased
SOX2 Expression (NPC marker, fold change)	1.0	1.5	0.53
PAX6 Expression (NPC marker, fold change)	1.0	1.8	0.5
DCX Expression (Neuronal marker, fold change)	1.0	No significant change	0.13



Table 2: Effect of Confidential-2 on Intestinal Spheroid/Organoid Growth[6][8][9]

Organoid Type	Condition	Observation
Human Intestinal Spheroids	Titration of Confidential-2	Growth maximized at 1 μ M; inhibited at >6 μ M.[8][9]
Human Intestinal Spheroids	Wnt ligand depletion	Growth significantly decreased.[8]
Human Intestinal Spheroids	Wnt depletion + 1 μM Confidential-2	Growth mostly recovered.[8]
Mouse Intestinal Organoids	Addition of Confidential-2 to ENR* medium	Increased cell numbers and larger organoid size.[6]
Mouse Intestinal Organoids	Addition of Confidential-2 to ENR* medium	Increased percentage and intensity of Lgr5-GFP+ stem cells.[6]

*ENR: EGF, Noggin, R-spondin

Table 3: Role of **Confidential-2** in Liver Organoid Culture[10][11][12]

Application	Confidential-2 Concentration	Key Outcome
Mouse Liver Organoid Expansion	Used in a 3-small molecule cocktail	Maintained organoids in a bipotential state with enhanced hepatocyte differentiation capacity.[10]
Human iPSC to Liver Organoid Differentiation	3 μM (Days 4-6 of differentiation)	Part of the protocol to generate foregut-stage spheroids.[12]
Human Liver Organoid Maturation	10 μM (Agonist)	Used to study the role of Wnt signaling in maturation; high Wnt reduced albumin expression.[11]



Experimental Protocols Protocol 1: Preparation of Confidential-2 Stock Solution

This protocol details the preparation of a 10 mM stock solution, which is a common starting point for most organoid culture applications.

Materials:

- Confidential-2 powder (MW: 465.34 g/mol)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

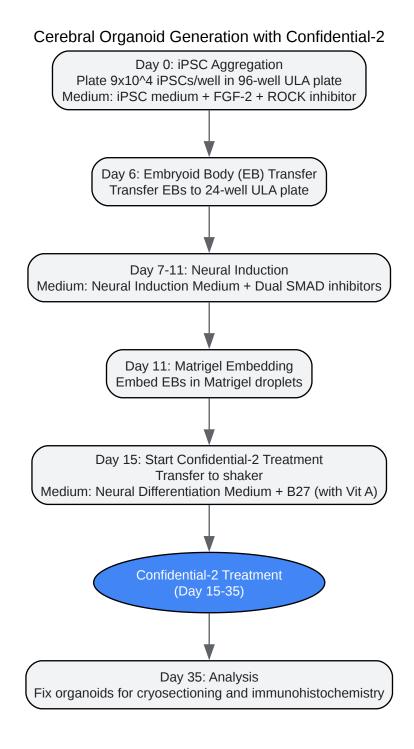
Procedure:

- To prepare a 10 mM stock solution from 2 mg of Confidential-2, add 429.8 μL of sterile DMSO.[13][14]
- To aid dissolution, the vial can be warmed at 37°C for 3-5 minutes.[13][14]
- Vortex gently to ensure the compound is fully dissolved.
- Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light. The solution is stable for up to 6 months.[13] Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%.[14]

Protocol 2: Application of Confidential-2 in Cerebral Organoid Culture

This protocol is adapted from a study on the dose-dependent effects of **Confidential-2** on cerebral organoid development from human iPSCs.[5]





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Caption: Experimental workflow for cerebral organoid culture.

Procedure:

• Embryoid Body (EB) Formation (Day 0-6):



- Generate EBs from human iPSCs by plating cells in ultra-low attachment 96-well plates in iPSC medium supplemented with FGF-2 and a ROCK inhibitor (e.g., Y-27632).[5]
- Neural Induction (Day 7-11):
 - Culture EBs in a neural induction medium containing dual SMAD inhibitors (e.g., Dorsomorphin and SB431542) to promote neural ectoderm formation.[5]
- Matrigel Embedding (Day 11):
 - Embed the neurally induced EBs in droplets of Matrigel and transfer to a neural differentiation medium.[5]
- Confidential-2 Treatment (Day 15-35):
 - On day 15, transfer the embedded organoids to a shaker for continuous culture.
 - \circ Supplement the neural differentiation medium with the desired final concentration of **Confidential-2** (e.g., 1 μ M or 10 μ M) or DMSO as a vehicle control.[5]
 - Perform medium changes every 2-3 days, replenishing with fresh medium containing
 Confidential-2.
- Analysis (Day 35):
 - Harvest organoids for analysis. This can include fixation for immunohistochemistry, RNA extraction for gene expression analysis, or protein extraction for Western blotting.[5]

Protocol 3: Enhancing Mouse Intestinal Organoid Growth

This protocol describes the use of **Confidential-2** to promote the proliferation and self-renewal of Lgr5+ stem cells in mouse intestinal organoid cultures.[6]

Materials:

Isolated mouse small intestinal crypts



- Matrigel or other suitable basement membrane extract
- Advanced DMEM/F12 medium
- ENR medium components: EGF (50 ng/mL), Noggin (100 ng/mL), R-spondin 1 (500 ng/mL)
- Confidential-2 (typically 3 μM)
- Y-27632 (10 μM, for initial plating)

Procedure:

- Crypt Isolation: Isolate crypts from the mouse small intestine using standard protocols involving EDTA chelation.
- Plating:
 - Resuspend the isolated crypts in Matrigel on ice.
 - Dispense 50 μL domes of the Matrigel/crypt mixture into the center of wells of a prewarmed 24-well plate.
 - Polymerize the Matrigel by incubating at 37°C for 10-15 minutes.
- Culture Initiation:
 - Overlay the Matrigel domes with 500 μL of complete intestinal organoid medium.
 - Basal Medium (ENR): Advanced DMEM/F12 supplemented with EGF, Noggin, and R-spondin 1.
 - Enhanced Medium (ENR+C): To the basal medium, add Confidential-2 to a final concentration of 3 μM.[6][15] For the first 1-3 days after plating, also include 10 μM Y-27632 to prevent anoikis.[15]
- Maintenance:
 - Culture the organoids at 37°C and 5% CO2.



- o Change the medium every 2-3 days with fresh, pre-warmed medium (ENR or ENR+C).
- Passaging:
 - Passage organoids every 5-7 days. Mechanically disrupt the organoids and Matrigel,
 wash, and re-plate fragments in fresh Matrigel as described in step 2.

Conclusion

Confidential-2 is an indispensable tool in the field of organoid research. As a potent activator of the Wnt/β-catenin pathway, it facilitates the robust expansion and long-term maintenance of stem cell populations within 3D organoid cultures.[4] The provided data and protocols offer a starting point for researchers to incorporate **Confidential-2** into their specific organoid systems. It is crucial to empirically determine the optimal concentration and treatment duration for each specific application and organoid type, as the effects are highly context-dependent.[5][8]

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